molecular formula C8H15NO3 B1630630 Acetylleucine CAS No. 99-15-0

Acetylleucine

Cat. No. B1630630
CAS RN: 99-15-0
M. Wt: 173.21 g/mol
InChI Key: WXNXCEHXYPACJF-UHFFFAOYSA-N
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Description

Acetylleucine is a modified amino acid used for treating vestibular-related imbalance and vertigo . It belongs to the class of organic compounds known as leucine and derivatives .


Molecular Structure Analysis

The molecular formula of Acetylleucine is C8H15NO3 . The molecular weight is 173.21 . The structure of Acetylleucine includes an acetyl group attached to a leucine molecule .


Physical And Chemical Properties Analysis

Acetylleucine has a molecular weight of 173.21 g/mol and a molecular formula of C8H15NO3 . It’s soluble in DMSO with a solubility of 34 mg/mL . The melting point is 160°C, and the predicted boiling point is 369.7±25.0 °C . The predicted density is 1.069±0.06 g/cm3 .

Scientific Research Applications

  • Summary of the Application : Acetylleucine has been used in the treatment of vertigo and dizziness, which are common symptoms in various medical conditions .
  • Methods of Application or Experimental Procedures : The efficacy of Acetylleucine for this application has been assessed through systematic reviews of randomized controlled trials . These trials typically involve the administration of Acetylleucine to patients suffering from vertigo and dizziness, and monitoring their symptoms over a period of time.
  • Results or Outcomes : As of the latest research, no randomized controlled trials have been published on the efficacy of Acetylleucine in treating vertigo/dizziness . Therefore, there is currently no solid evidence supporting its efficacy for this application .

Safety And Hazards

Acetylleucine is considered toxic and is a moderate to severe irritant to the skin and eyes . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling Acetylleucine .

properties

IUPAC Name

2-acetamido-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNXCEHXYPACJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859594
Record name N-Acetylleucine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylleucine

CAS RN

99-15-0, 1188-21-2
Record name Acetyl-DL-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-15-0
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Record name Acetylleucine [INN]
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Record name Acetylleucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13226
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Record name N-Acetyl-DL-leucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122020
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Record name N-Acetylleucine
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Leucine, N-acetyl-
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Record name N-Acetylleucine
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Record name N-acetyl-DL-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.486
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Record name ACETYLLEUCINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
806
Citations
P Vanderkam, C Blanchard, F Naudet… - European Journal of …, 2019 - Springer
… of the efficacy of acetylleucine. The search equation used did not find any randomised controlled clinical trial evaluating the efficacy of acetylleucine for vertigo although intermediate …
Number of citations: 11 link.springer.com
T Ichikawa, Y Iitaka - Acta Crystallographica Section B: Structural …, 1969 - scripts.iucr.org
The crystal structure of DL-acetylleucine N-methylamide (ALNMA) has been determined by the symbolic addition procedure. The crystals are monoclinic, space group P2a/a with four …
Number of citations: 36 scripts.iucr.org
HD DeWitt, AW Ingersoll - Journal of the American Chemical …, 1951 - ACS Publications
N-Acetyl-L-leucine was prepared primarily for use as a resolving agent. This paper calls attention to the ease with which this compound can be obtained pure in good yield from …
Number of citations: 54 pubs.acs.org
M Yamaguchi, D Kambayashi, J Toda, T Sano… - Biochemical and …, 1999 - Elsevier
Acetylleucine chloromethyl ketone (ALCK), an inhibitor of acylpeptide hydrolase (ACPH), inhibited the growth of human monoblastic U937 cells in a dose- and time-dependent manner. …
Number of citations: 19 www.sciencedirect.com
M Saberi-Karimian, M Beyraghi-Tousi, M Mirzadeh… - The Cerebellum, 2023 - Springer
Ataxia-telangiectasia (AT) is a rare autosomal recessive disorder with no available curative treatment. Although the positive effects of N-acetyl-DL-leucine on cerebellar ataxia have …
Number of citations: 4 link.springer.com
DR Ferro, J Hermans Jr - Biopolymers: Original Research on …, 1972 - Wiley Online Library
The sum E of the packing and conformation energies of the crystals of DL‐acetylleucine N‐methylamide (ALNMA) and DL‐acetyl‐α‐amino‐n‐butyric acid N‐methylamide (ABAMA) is …
Number of citations: 19 onlinelibrary.wiley.com
K Feil, C Adrion, S Boesch, S Doss… - JAMA network …, 2021 - jamanetwork.com
Importance Cerebellar ataxia is a neurodegenerative disease impairing motor function characterized by ataxia of stance, gait, speech, and fine motor disturbances. Objective To …
Number of citations: 16 jamanetwork.com
M Yamaguchi, Y Tsuchiya, K Hishinuma… - Biological and …, 2003 - jstage.jst.go.jp
… We have previously reported that acetylleucine chloromethyl ketone (ALCK), an inhibitor of acylpeptidehydrolase, induces the inhibition and degradation of glyceraldehyde-3-…
Number of citations: 10 www.jstage.jst.go.jp
B Tighilet, J Leonard, L Bernard-Demanze… - European Journal of …, 2015 - Elsevier
Head roll tilt, postural imbalance and spontaneous nystagmus are the main static vestibular deficits observed after an acute unilateral vestibular loss (UVL). In the UVL cat model, these …
Number of citations: 43 www.sciencedirect.com
M Yamaguchi, Y Tsuchiya, T Chikuma… - Biochemical pharmacology, 2002 - Elsevier
We examined whether any changes were induced in cellular proteins by an inhibitor of acylpeptide hydrolase (ACPH) (EC 3.4.19.1), acetylleucine chloromethyl ketone (ALCK), which …
Number of citations: 9 www.sciencedirect.com

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